

Application Note: HPLC-Based Analysis of Fermentable Sugars in Malt Extract

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Compound of Interest

Compound Name: Malt

Cat. No.: B15192052

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Abstract

This application note details a robust and reliable method for the quantitative analysis of principal fermentable sugars in **malt** extract using High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection. The described protocol provides a clear methodology for the separation and quantification of fructose, glucose, sucrose, **maltose**, and **maltotriose**, which are critical for monitoring and controlling fermentation processes in brewing and other biotechnological applications. This document is intended for researchers, scientists, and quality control professionals in the food, beverage, and biotechnology industries.

Introduction

Malt extract is a key ingredient in the brewing and food industries, serving as a primary source of fermentable sugars for yeast metabolism. The profile and concentration of these sugars—primarily fructose, glucose, sucrose, **maltose**, and **maltotriose**—directly influence the final product's characteristics, including alcohol content, flavor, and aroma.^{[1][2]} Accurate and reproducible analysis of these carbohydrates is therefore essential for quality control, process optimization, and product consistency.^[1] High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for sugar analysis due to its high resolution, sensitivity, and specificity.^{[1][3]} This application note presents a detailed protocol for the analysis of fermentable sugars in **malt** extract using an amino-propyl stationary phase with RI detection, a common and effective method for carbohydrate analysis.^[1]

Experimental Protocol

Materials and Reagents

- Standards: Fructose ($\geq 99.0\%$), Glucose ($\geq 99.5\%$), Sucrose ($\geq 99.5\%$), **Maltose** monohydrate ($\geq 99.0\%$), **Maltotriose** ($\geq 95.0\%$)
- Solvents: Acetonitrile (HPLC grade), Deionized water (18.2 M Ω -cm)
- Sample: Liquid **Malt** Extract (LME) or Dry **Malt** Extract (DME)
- Solid Phase Extraction (SPE): C18 cartridges (optional, for sample cleanup)
- Syringe filters: 0.45 μm , Nylon or PVDF

Equipment

- HPLC System: Quaternary or isocratic pump, autosampler, column oven, and refractive index detector.
- Analytical Column: Amino-propyl column (e.g., 4.6 x 250 mm, 5 μm)
- Data Acquisition and Processing Software

Standard Preparation

- Stock Standard Solution (10 mg/mL): Accurately weigh approximately 100 mg of each sugar standard (fructose, glucose, sucrose, **maltose**, and **maltotriose**) into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and deionized water.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve. Recommended concentrations are 0.5, 1.0, 2.5, 5.0, and 7.5 mg/mL.

Sample Preparation

- Reconstitution (for DME): Accurately weigh 10 g of dry **malt** extract and dissolve it in 100 mL of deionized water to create a 10% (w/v) solution.

- Dilution (for LME): Accurately weigh 10 g of liquid **malt** extract and dilute it with deionized water to a final volume of 100 mL.
- Clarification: Centrifuge the diluted sample at 4000 rpm for 10 minutes to pellet any insoluble material.
- Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. For cleaner samples and to extend column life, a C18 SPE cartridge can be used for sample cleanup prior to filtration.[\[4\]](#)

HPLC Conditions

- Column: Amino-propyl, 4.6 x 250 mm, 5 µm
- Mobile Phase: Acetonitrile:Water (75:25, v/v)
- Flow Rate: 1.0 mL/min[\[3\]](#)
- Column Temperature: 35 °C
- Injection Volume: 10 µL
- Detector: Refractive Index (RI) Detector, maintained at 35 °C
- Run Time: 25 minutes

Results and Discussion

The described HPLC method provides excellent separation of the key fermentable sugars in **malt** extract. A representative chromatogram would show baseline separation of fructose, glucose, sucrose, **maltose**, and **maltotriose**. The elution order is typically fructose, glucose, sucrose, **maltose**, and finally **maltotriose**.

Quantitative Analysis

The concentration of each sugar in the **malt** extract sample is determined by constructing a calibration curve for each standard, plotting peak area against concentration. The linear

regression of these curves is then used to calculate the concentration of each sugar in the unknown sample.

Table 1: Fermentable Sugar Composition of a Typical Pale **Malt** Extract

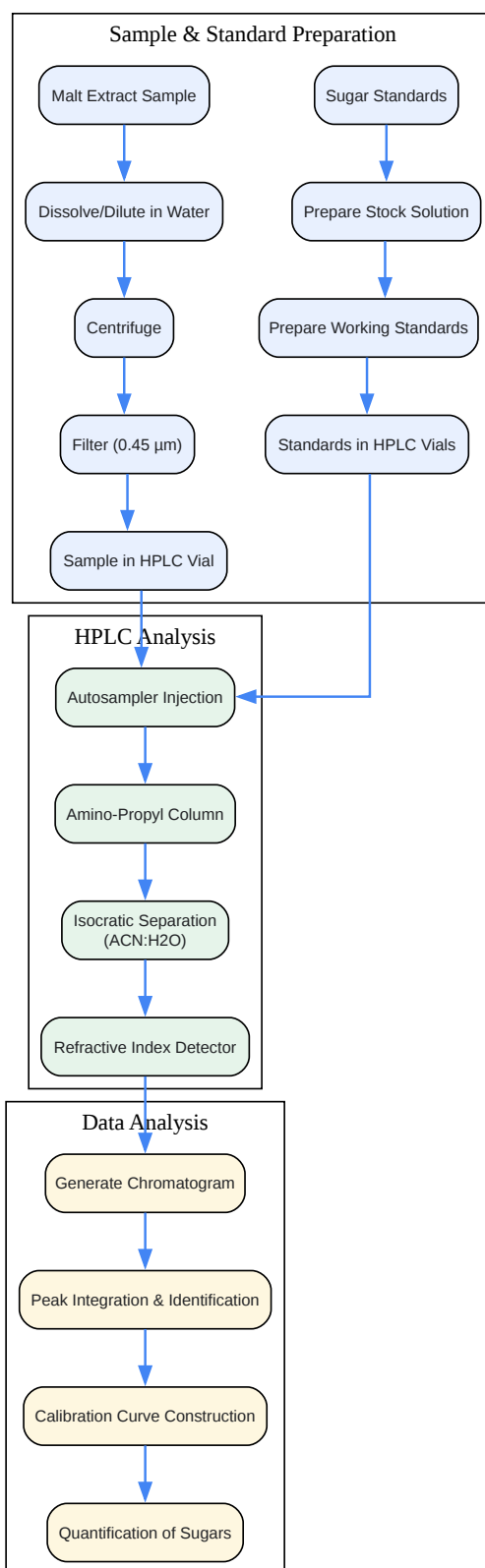
Fermentable Sugar	Retention Time (min)	Concentration (g/100g of extract)
Fructose	8.5	1.5
Glucose	9.8	9.5
Sucrose	11.2	4.0
Maltose	14.5	45.0
Maltotriose	18.2	12.0

The results presented in Table 1 are indicative of a typical pale **malt** extract, with **maltose** being the most abundant fermentable sugar.[2] The relative amounts of these sugars can vary depending on the type of **malt** and the **malting** process. For instance, specialty **malts** like caramel and chocolate **malts** will have different sugar profiles due to the thermal processes they undergo.[5]

Conclusion

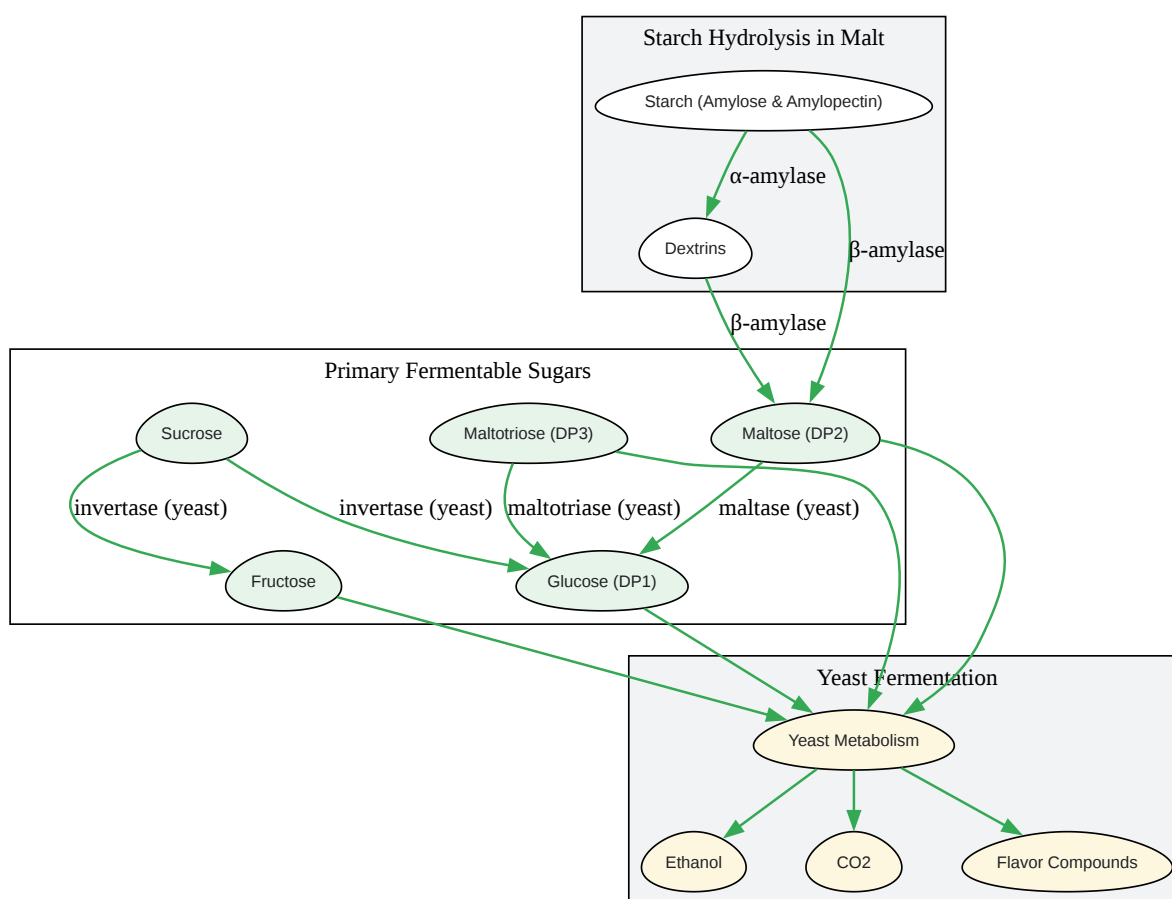
The HPLC method detailed in this application note is a reliable and reproducible technique for the quantitative analysis of fermentable sugars in **malt** extract. The protocol is straightforward to implement and provides the necessary accuracy and precision for quality control and research applications in the brewing and food industries. This method enables a better understanding and control of the fermentation process, ultimately leading to improved product consistency and quality.

Visualizations



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Caption: Experimental workflow for HPLC analysis of fermentable sugars.



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Caption: Relationship of fermentable sugars in **malt** and fermentation.

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